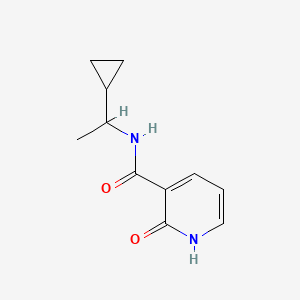
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide (abbreviated as CPEC) is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. CPEC is a small molecule with a molecular weight of 199.25 g/mol and a chemical formula of C11H14N2O2.
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration. N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival (Zhang et al., 2019). N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Zhang et al., 2019).
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the reduction of oxidative stress and inflammation in the brain. N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases (Zhang et al., 2019).
实验室实验的优点和局限性
One advantage of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is its small molecular size, which allows it to easily penetrate cell membranes and access intracellular targets. N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide also has good stability and solubility in aqueous solutions, making it suitable for use in cell culture and animal studies. However, one limitation of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in clinical settings (Zhang et al., 2019).
未来方向
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide. One direction is to further elucidate the mechanism of action of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide, particularly in the context of cancer and neurodegenerative diseases. Another direction is to explore the potential of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide as a therapeutic agent in clinical trials, either alone or in combination with other drugs. Additionally, further research could be done to optimize the synthesis method of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide and develop more potent analogs of the compound (Zhang et al., 2019).
In conclusion, N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is a promising chemical compound with potential applications in biomedical research, particularly in the areas of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide and to explore its potential as a therapeutic agent in clinical settings.
合成方法
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with cyclopropylamine, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then subjected to acid hydrolysis to obtain N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide in high yield and purity (Zhang et al., 2019).
科学研究应用
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been shown to have potential applications in biomedical research, particularly in the areas of cancer and neurodegenerative diseases. In cancer research, N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Zhang et al., 2019). N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disease research, N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function (Zhang et al., 2019). These findings suggest that N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide may have potential therapeutic applications in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8-4-5-8)13-11(15)9-3-2-6-12-10(9)14/h2-3,6-8H,4-5H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAIUNSAJMVLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)
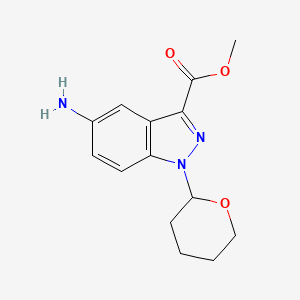
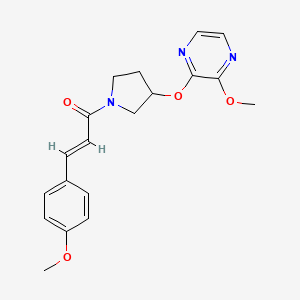
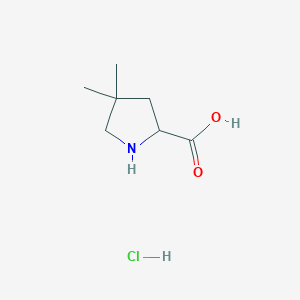
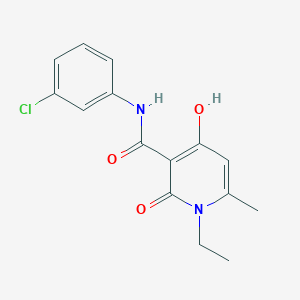
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

methanone](/img/structure/B2898249.png)
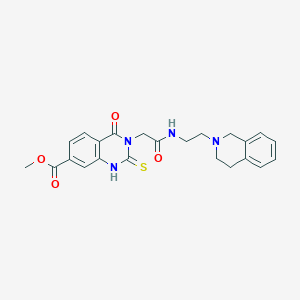
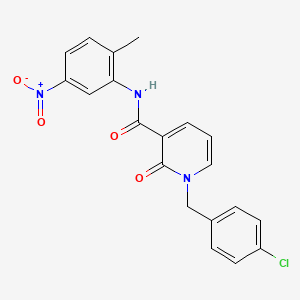
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)